![molecular formula C20H24ClN5O B3016150 2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol CAS No. 877794-11-1](/img/structure/B3016150.png)

2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

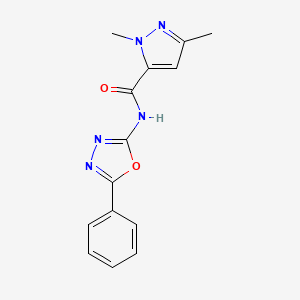

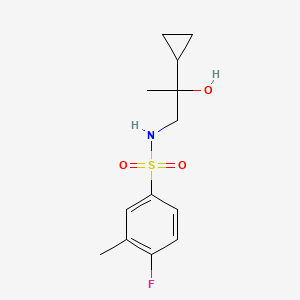

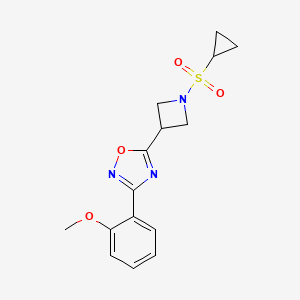

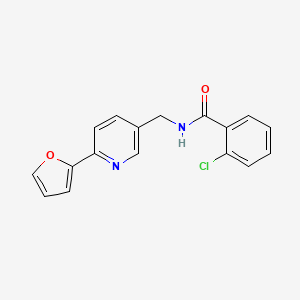

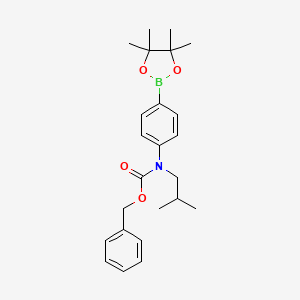

The compound “2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . This core is substituted with a piperazine ring and a phenyl ring, both of which are common motifs in pharmaceutical compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the use of Mannich reactions . This is a type of chemical reaction used to form carbon-carbon bonds, often used in the synthesis of pharmaceuticals . The exact synthesis protocol for this specific compound is not available in the retrieved papers.Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, including High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy . These techniques can provide information about the mass, functional groups, and atomic connectivity in the molecule .Applications De Recherche Scientifique

Antibacterial Activity

Pyrazolines, including derivatives like our compound, have shown antibacterial properties. Researchers have reported their effectiveness against various bacterial strains, including Gram-negative and Gram-positive bacteria . Investigating the specific antibacterial mechanisms and potential applications in treating infections is an ongoing area of interest.

Antifungal Potential

Pyrazolines have also demonstrated antifungal activity. While more research is needed, these compounds could be explored as potential agents against fungal pathogens . Understanding their mode of action and selectivity is crucial for developing effective antifungal therapies.

Antiparasitic Applications

The antiparasitic properties of pyrazolines are noteworthy. Researchers have investigated their impact on parasites, such as protozoans and helminths. Further studies could explore their potential in combating parasitic diseases .

Anti-Inflammatory Effects

Pyrazolines exhibit anti-inflammatory activity, which makes them relevant in conditions involving inflammation. Investigating their impact on inflammatory pathways and potential therapeutic applications could yield valuable insights .

Antioxidant Properties

Oxidative stress plays a role in various diseases. Pyrazolines, including our compound, have been studied for their antioxidant effects. Understanding their ability to scavenge free radicals and protect cells from oxidative damage is essential for potential clinical applications .

Acetylcholinesterase Inhibition

Acetylcholinesterase (AchE) is a critical enzyme involved in neurotransmission. Our compound has been evaluated for its AchE inhibitory activity. Modulating AchE activity could have implications for neurological disorders and neuroprotection .

Ucar, A., Ozmen Ozgun, D., Alak, G., Inci Gul, H., Kocaman, M., Yamalı, C., Parlak, V., Atamanalp, M., Maslat, A., Almuhur, R., & Yanık, T. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17–20. Read more

Orientations Futures

The future directions for research on this compound could involve further exploration of its biological and pharmacological activities. Compounds with similar structures have shown a wide range of medicinal values, including antihypertensive, antitumor, antiplasmodial, antiviral, and anti-inflammatory activities . Therefore, this compound could potentially be a candidate for drug development in the future.

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazoline derivatives, have been shown to have a variety of biological targets, including acetylcholinesterase (ache) in the cholinergic nervous system .

Mode of Action

It is known that pyrazoline derivatives can inhibit ache activity, affecting normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, pyrazoline derivatives have been linked to the production of reactive oxygen species (ROS) and lipid peroxides, which can lead to oxidative stress and cellular damage .

Pharmacokinetics

It is known that the incorporation of heterocyclic compounds like pyrazolines into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have been shown to have a variety of effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Action Environment

It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .

Propriétés

IUPAC Name |

2-[4-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN5O/c1-14-13-18(25-9-7-24(8-10-25)11-12-27)26-20(22-14)19(15(2)23-26)16-3-5-17(21)6-4-16/h3-6,13,27H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTPTQAVSIQDNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3016083.png)

![8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B3016084.png)

![3-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide](/img/structure/B3016085.png)

![2-Fluoro-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B3016087.png)

![(Z)-3-allyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3016088.png)

![1-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B3016090.png)